molecular formula C26H33ClO4 B14316563 4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate CAS No. 106817-36-1

4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate

Cat. No.: B14316563
CAS No.: 106817-36-1
M. Wt: 445.0 g/mol
InChI Key: JRZIHGZRVSYVNL-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a dodecyloxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate typically involves the esterification of 4-(dodecyloxy)benzoic acid with 4-(chlorocarbonyl)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of amides or esters.

    Hydrolysis: Formation of 4-(dodecyloxy)benzoic acid and 4-(chlorocarbonyl)phenol.

    Reduction: Formation of 4-(hydroxymethyl)phenyl 4-(dodecyloxy)benzoate.

Scientific Research Applications

4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The chlorocarbonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Dodecyloxy)benzoic acid: Similar structure but lacks the chlorocarbonyl group.

    4-(Chlorocarbonyl)phenol: Contains the chlorocarbonyl group but lacks the dodecyloxybenzoate moiety.

    4-(Dodecyloxy)phenyl 4-(dodecyloxy)benzoate: Similar ester structure but with different substituents.

Uniqueness

4-(Chlorocarbonyl)phenyl 4-(dodecyloxy)benzoate is unique due to the presence of both the chlorocarbonyl and dodecyloxybenzoate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Properties

CAS No.

106817-36-1

Molecular Formula

C26H33ClO4

Molecular Weight

445.0 g/mol

IUPAC Name

(4-carbonochloridoylphenyl) 4-dodecoxybenzoate

InChI

InChI=1S/C26H33ClO4/c1-2-3-4-5-6-7-8-9-10-11-20-30-23-16-14-22(15-17-23)26(29)31-24-18-12-21(13-19-24)25(27)28/h12-19H,2-11,20H2,1H3

InChI Key

JRZIHGZRVSYVNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

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